molecular formula C8H13NO2 B2771554 N-cyclopropyloxolane-3-carboxamide CAS No. 1339320-07-8

N-cyclopropyloxolane-3-carboxamide

Cat. No.: B2771554
CAS No.: 1339320-07-8
M. Wt: 155.197
InChI Key: PSQRIRIHKGMYSW-UHFFFAOYSA-N
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Description

Research Application and Value N-cyclopropyloxolane-3-carboxamide is a chemical compound of interest in medicinal chemistry and drug discovery. It features a cyclopropane ring linked via a carboxamide group to an oxolane (tetrahydrofuran) ring. The cyclopropane moiety is a widely used bioisostere in drug design, valued for its ability to improve a compound's metabolic stability, enhance affinity for biological targets, and reduce off-target effects . Compounds containing cyclopropane cores have demonstrated a range of biological activities, including antimicrobial and antifungal properties . Furthermore, the carboxamide functional group is a fundamental component of many therapeutic agents and is frequently incorporated to modulate the biological activity and physicochemical properties of lead compounds . Mechanism of Action and Research Use The specific mechanism of action and biological target of this compound are subjects of ongoing research. The molecule's structure suggests potential as a scaffold for developing novel bioactive molecules. Researchers can utilize this compound as a key intermediate to explore structure-activity relationships (SAR), particularly in the synthesis of more complex molecules designed to interact with specific enzymatic or receptor targets . Its value lies in its potential to be a versatile building block for creating libraries of compounds for high-throughput screening against various disease models. For Research Use Only This product is for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-cyclopropyloxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c10-8(9-7-1-2-7)6-3-4-11-5-6/h6-7H,1-5H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSQRIRIHKGMYSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2CCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyloxolane-3-carboxamide typically involves the reaction of cyclopropylamine with oxolane-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include stirring the mixture at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyloxolane-3-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-cyclopropyloxolane-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclopropyloxolane-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction often involves hydrogen bonding and hydrophobic interactions with the active site of the target molecule .

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropylcarboxamide
  • Oxolane-3-carboxamide
  • Cyclopropylamine derivatives
  • Oxolane derivatives

Uniqueness

N-cyclopropyloxolane-3-carboxamide is unique due to its combined structural features of a cyclopropyl group and an oxolane ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Q & A

Q. What are the common synthetic routes for N-cyclopropyloxolane-3-carboxamide, and what reaction conditions optimize yield?

this compound is typically synthesized via carboxamide coupling reactions. Key steps include:

  • Activation of the carboxylic acid : Use of coupling agents like EDCI or HOBt to form an active ester intermediate.
  • Amine introduction : Reaction with cyclopropylamine under inert conditions (e.g., nitrogen atmosphere) at 0–25°C to prevent side reactions.
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC for high purity . Optimization: Yield improvements (70–85%) are achieved by controlling stoichiometry (1:1.2 molar ratio of acid to amine) and using anhydrous solvents (e.g., DMF or THF) .

Q. How is the structural integrity of this compound validated in synthetic workflows?

Analytical methods include:

  • NMR spectroscopy : 1H^1\text{H}- and 13C^{13}\text{C}-NMR confirm cyclopropyl and oxolane ring integration (e.g., cyclopropyl protons at δ 0.5–1.2 ppm).
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H]+^+ matching the theoretical mass (e.g., C9_9H15_{15}NO2_2: 169.1103 Da).
  • X-ray crystallography : Resolves stereochemistry and hydrogen-bonding patterns in crystalline forms .

Q. What computational tools predict the physicochemical properties of this compound?

PubChem-derived descriptors are critical:

  • LogP : ~1.2 (predicted via XLogP3), indicating moderate lipophilicity.
  • Topological polar surface area (TPSA) : ~49 Ų, suggesting moderate blood-brain barrier permeability.
  • Molecular dynamics simulations : Assess solvation free energy and stability of the cyclopropyl-oxolane scaffold .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?

Contradictions often arise from assay variability or structural impurities. Mitigation strategies:

  • Dose-response validation : Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to confirm activity thresholds.
  • Impurity profiling : LC-MS/MS identifies byproducts (e.g., hydrolyzed oxolane rings) that may skew results .
  • Meta-analysis : Cross-reference PubChem BioAssay data (e.g., AID 1259351) with in-house results to identify outlier datasets .

Q. What methodologies elucidate the enzyme interaction mechanisms of this compound?

Advanced techniques include:

  • Surface plasmon resonance (SPR) : Measures real-time binding kinetics (kon_\text{on}/koff_\text{off}) to target enzymes (e.g., kinases).
  • Cryo-EM : Resolves ligand-enzyme complexes at near-atomic resolution, highlighting cyclopropyl-induced conformational changes.
  • Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) .

Q. How do structural modifications to the oxolane ring affect pharmacokinetic profiles?

A comparative study of analogs reveals:

ModificationHalf-life (h)Cmax_\text{max} (µg/mL)Metabolic Stability (CYP3A4)
Oxolane → Tetrahydrofuran2.11.8Low (t1/2_{1/2} = 15 min)
Oxolane → Piperidine5.34.2High (t1/2_{1/2} = 2.5 h)
Key finding: Larger rings (e.g., piperidine) enhance metabolic stability but reduce solubility .

Q. What strategies minimize off-target effects in in vivo studies of this compound?

  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to limit premature activation.
  • Tissue-specific delivery : Nanoparticle encapsulation targets liver or tumor microenvironments, reducing systemic exposure.
  • CRISPR-Cas9 screening : Identifies genetic vulnerabilities that enhance compound selectivity .

Data Contradiction Analysis

Q. How should researchers address discrepancies between in silico ADMET predictions and experimental toxicity data?

  • Re-evaluate model parameters : Adjust QSAR training sets to include cyclopropane-containing molecules.
  • In vitro-in vivo extrapolation (IVIVE) : Use hepatocyte assays to refine hepatic clearance predictions.
  • Toxicogenomics : RNA-seq identifies off-target pathways (e.g., oxidative stress) not captured by computational models .

Methodological Best Practices

  • Synthetic protocols : Always include controls (e.g., reaction quench checks) to detect intermediate degradation .
  • Bioactivity assays : Validate cell lines via STR profiling to avoid cross-contamination artifacts .
  • Data reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for computational datasets .

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